3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester
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Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a tolyl group attached to a propionic acid ethyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-(M-tolyl)propionic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3,3,3-trifluoro-2-oxo-2-(M-tolyl)propionic acid ethyl ester.
Reduction: Formation of 3,3,3-trifluoro-2-hydroxy-2-(M-tolyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The hydroxy group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release the active acid form .
Comparison with Similar Compounds
Similar Compounds
®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Similar structure but with a methyl group instead of a tolyl group.
Methyl 3,3,3-Trifluoro-2-hydroxy-2-trifluoromethylpropionate: Similar structure but with a trifluoromethyl group instead of a tolyl group.
Uniqueness
3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester is unique due to the presence of the tolyl group, which can impart different chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-3-18-10(16)11(17,12(13,14)15)9-6-4-5-8(2)7-9/h4-7,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWUGNLZQFDOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC(=C1)C)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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